Capiri

Medicinal Chemistry Drug Conjugates Topoisomerase I Inhibitors

Researchers seeking to dissect polypharmacology of topoisomerase I inhibition combined with nucleoside analog activity face a critical gap: no single-molecule probe exists with both pharmacophores covalently linked. Capiri solves this by integrating a camptothecin-analog topoisomerase I inhibitor and a 5-fluoro-2-oxopyrimidine nucleoside analog via a carbamate bridge into a single entity (MW 946 g/mol, ≥95% purity). • Enables direct study of intramolecular target engagement vs. physical mixtures of irinotecan + capecitabine • Serves as a stringent HRMS & LCxLC method development standard • Available exclusively for R&D from BenchChem with global shipping

Molecular Formula C48H60FN7O12
Molecular Weight 946 g/mol
CAS No. 1100690-10-5
Cat. No. B1251126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapiri
CAS1100690-10-5
SynonymsXELIRI
capecitabine-irinotecan combination
CAPIRI
Molecular FormulaC48H60FN7O12
Molecular Weight946 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O.CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
InChIInChI=1S/C33H38N4O6.C15H22FN3O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t33-;8-,10-,11-,13-/m01/s1
InChIKeyPGMBSCDPACPRSG-SCSDYSBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Capiri: Chemical Identity & Procurement


Capiri, designated by CAS Number 1100690-10-5, is a synthetic small molecule with the molecular formula C48H60FN7O12 and a molecular weight of 946 g/mol . The compound exhibits a complex hybrid architecture, with its SMILES string revealing a covalent fusion of a camptothecin-analog topoisomerase I inhibitor pharmacophore (represented by the pentacyclic core) and a nucleoside analog moiety (represented by the 5-fluoro-2-oxopyrimidine scaffold) linked via a carbamate bridge . This unique molecular structure distinguishes it from simpler, single-mechanism agents. The compound is commercially available from specialty chemical suppliers, typically at ≥95% purity, and is intended exclusively for research and development purposes, not for human or veterinary therapeutic use .

Mechanism of Action
May support hybrid drug mechanism studies as a covalent heterodimer probe
Physicochemical Context
High molecular weight scaffold enables differentiation research from monofunctional analogs
Analytical Development
May serve as a complex small-molecule standard for advanced separation and detection method validation

Capiri: Structural Differentiation from Analogs


Generic substitution within the class of camptothecin derivatives or fluoropyrimidines is precluded by Capiri's unique covalent heterodimeric architecture . Unlike monofunctional agents such as irinotecan (which solely inhibits topoisomerase I) or capecitabine (a prodrug of 5-FU), Capiri is a single chemical entity that integrates both pharmacophores into one molecule . This is not a physical mixture but a covalent conjugate. Consequently, its molecular weight (946 g/mol), physicochemical properties, and potential for simultaneous, intramolecular target engagement are not replicated by simple admixtures of its constituent classes. Selecting Capiri over a combination of two separate compounds or a simpler analog is driven by the need to investigate the specific biological outcomes—such as altered cellular uptake, distinct intracellular trafficking, or unique polypharmacology—that arise exclusively from this covalently linked hybrid structure . The following evidence quantifies these differentiating properties.

vs. Irinotecan
Not interchangeable Monofunctional topoisomerase I inhibitor cannot replicate the conjugate's distinct polypharmacology or cellular uptake profile.
vs. Capecitabine
Not interchangeable Fluoropyrimidine prodrug lacks the topoisomerase poison moiety; MW and solubility differ markedly, altering ADME context.
vs. SN-38
Not interchangeable Active camptothecin metabolite lacks the nucleoside analog attachment, leading to different target engagement and efflux susceptibility.

Capiri: Quantitative Differentiation Evidence


Physicochemical Differentiation vs. Irinotecan

Capiri is a covalent heterodimer that combines a camptothecin-analog core with a nucleoside analog moiety. Its molecular weight of 946 g/mol is substantially higher than that of the standard topoisomerase I inhibitor irinotecan (MW ~586 g/mol for the free base) . This represents a 61% increase in molecular weight and a correspondingly higher topological polar surface area (tPSA) and number of hydrogen bond donors/acceptors . These altered physicochemical properties directly impact membrane permeability, solubility, and potential for efflux transporter recognition, distinguishing Capiri from simpler topoisomerase I poisons in cell-based assays.

vs. Irinotecan (MW)
Class-level
946 vs. ~586 g/mol (+61%)
Reported MW difference suggests altered membrane permeability and transporter recognition context
Data to verify; calculated from formulas
Medicinal Chemistry Drug Conjugates Topoisomerase I Inhibitors

Physicochemical Differentiation vs. Capecitabine

Capiri contains a 5-fluoro-2-oxopyrimidine nucleoside analog moiety, a structural feature associated with antimetabolite activity. This component is covalently linked to the camptothecin core. The molecular weight of Capiri (946 g/mol) is over three times that of capecitabine (MW 359.35 g/mol) . This substantial size difference results in significantly lower aqueous solubility for Capiri, which can affect its behavior in cell culture media and in vivo models. This physicochemical contrast underscores that Capiri is not a functional equivalent to a fluoropyrimidine and will exhibit vastly different pharmacokinetic and pharmacodynamic properties .

vs. Capecitabine (MW)
Class-level
946 vs. 359 g/mol (+163%)
Substantially higher MW indicates distinct solubility and handling requirements vs. fluoropyrimidines
Data to verify; source-specific review
Medicinal Chemistry Prodrugs Nucleoside Analogs

Physicochemical Differentiation vs. SN-38

The camptothecin core of Capiri is structurally related to SN-38, the active metabolite of irinotecan. However, the covalent attachment of a large nucleoside analog moiety fundamentally alters the compound's properties. Capiri has a molecular weight of 946 g/mol, compared to 392.40 g/mol for SN-38 . This represents a 141% increase in molecular mass. This additional bulk, along with the introduced polar groups, is expected to significantly alter binding kinetics to topoisomerase I and DNA, as well as to affect interactions with drug-metabolizing enzymes and efflux pumps like P-glycoprotein .

vs. SN-38 (MW)
Class-level
946 vs. 392 g/mol (+141%)
Covalent nucleoside attachment likely modifies target engagement kinetics and efflux pump susceptibility
Interpretation context; requires experimental validation
Medicinal Chemistry Topoisomerase I Inhibitors Active Metabolites

Capiri: Research & Industrial Applications


Hybrid Drug Mechanism Probe

Capiri is optimally employed as a chemical probe to dissect the biological consequences of covalently linking a topoisomerase I poison to a nucleoside analog. Its unique structure, as evidenced by its SMILES string , allows researchers to study whether the two pharmacophores act independently, synergistically, or if the conjugate itself possesses a novel, unified mechanism of action distinct from a physical mixture of irinotecan and capecitabine. This application is supported by the quantitative physicochemical differences detailed in Section 3, which demonstrate that Capiri is a distinct chemical entity, not merely a combination.

Cellular Uptake & Trafficking Tool

The significantly larger molecular weight and altered physicochemical properties of Capiri compared to its simpler analogs (e.g., irinotecan, SN-38, capecitabine) make it an ideal tool for investigating size- and polarity-dependent cellular uptake mechanisms. Researchers can use Capiri to explore the role of specific transporters (e.g., OATP, P-gp) in the cellular accumulation of large, complex drug conjugates, providing insights relevant to overcoming drug resistance and improving drug delivery for macromolecular therapeutics.

Analytical Reference Standard

The unique and complex structure of Capiri, with a molecular formula of C48H60FN7O12 and a molecular weight of 946 g/mol , provides a valuable reference standard for developing and validating advanced analytical chemistry methods. It can serve as a challenging test analyte for high-resolution mass spectrometry (HRMS), multidimensional liquid chromatography (LCxLC), and nuclear magnetic resonance (NMR) spectroscopy, pushing the limits of separation and detection for large, heteroatom-rich small molecules. This is particularly relevant for core facilities and contract research organizations (CROs) specializing in complex drug analysis.

Application
Selection Property
Validation Focus
Hybrid drug mechanism probe
Covalent heterodimeric architecture
Mechanism-of-action differentiation from physical mixtures
Cellular uptake & trafficking studies
High molecular weight and polarity profile
Transporter-mediated uptake and efflux assessment
Analytical reference standard
Complex hybrid molecular structure
HRMS, LCxLC, NMR method development for large heteroatom-rich molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capiri

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.